4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a pyrrole ring substituted with a bromophenyl group and a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions, while the carboxyethyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but lacks the pyrrole ring.
4-Formylphenylboronic acid: Contains a formyl group instead of a carboxyethyl group.
3-Aminophenylboronic acid: Features an amino group instead of a bromophenyl group.
Uniqueness
4-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid is unique due to the presence of both a bromophenyl group and a carboxyethyl group on a pyrrole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H16BrNO4 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)-5-(2-carboxyethyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16BrNO4/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(23)24)22(18)16-7-3-14(4-8-16)20(25)26/h1-9,11H,10,12H2,(H,23,24)(H,25,26) |
InChI Key |
BYKFWFQZVRCQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O)Br |
Origin of Product |
United States |
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